molecular formula C14H18BF3O2 B8051291 4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B8051291
M. Wt: 286.10 g/mol
InChI Key: LUTHSASWMUDOKX-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative. This compound is notable for its unique structure, which includes a dioxaborolane ring and a trifluoroethyl group attached to a phenyl ring. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: Palladium or copper catalysts for coupling reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure consistent quality and yield

    Purification: Using techniques such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: Conversion to boronic acids or alcohols

    Reduction: Formation of boranes

    Substitution: Suzuki-Miyaura cross-coupling reactions with halides

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Palladium or copper catalysts, base (e.g., potassium carbonate), and solvents like THF or DCM

Major Products

    Oxidation: Boronic acids or alcohols

    Reduction: Boranes

    Substitution: Biaryl compounds

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds

    Biology: Utilized in the synthesis of biologically active molecules

    Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates

    Industry: Applied in the production of advanced materials and polymers

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane exerts its effects involves the formation of a boronate complex. This complex can undergo transmetalation with palladium or copper catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:

    Transmetalation: Transfer of the boronate group to a metal catalyst

    Reductive elimination: Formation of the desired product and regeneration of the catalyst

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Phenylboronic acid
  • Pinacolborane

Uniqueness

4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic properties and reactivity compared to other boronic esters. This makes it particularly useful in specific synthetic applications where electronic effects play a crucial role.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)11-7-5-6-10(8-11)9-14(16,17)18/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTHSASWMUDOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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